molecular formula C19H21N7O2 B7193065 N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

Cat. No.: B7193065
M. Wt: 379.4 g/mol
InChI Key: KASJIVAROIGKEJ-UHFFFAOYSA-N
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Description

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-24(17-6-7-18(20-13-17)25-8-10-28-11-9-25)19(27)12-15-2-4-16(5-3-15)26-14-21-22-23-26/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASJIVAROIGKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)N2CCOCC2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the morpholinylpyridine and tetrazolylphenyl groups, followed by their coupling through acetamide linkage. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(imidazol-1-yl)phenyl]acetamide
  • N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(triazol-1-yl)phenyl]acetamide

Uniqueness

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

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